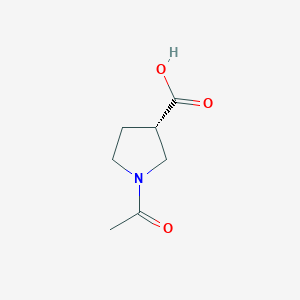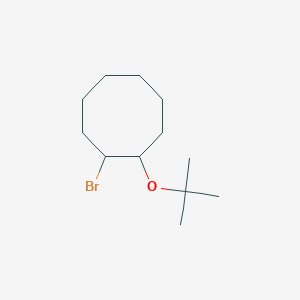
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound with the molecular formula C10H9BrO3. This compound is part of the benzodioxepine family, which is characterized by a benzene ring fused to a dioxepine ring. The presence of a bromine atom and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.
Reduction: 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde:
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol: The aldehyde group is reduced to a primary alcohol, altering its chemical properties.
Uniqueness
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group in its structure. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
InChI |
InChI=1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
KVBVDJPKXCVNNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=C(C=C2)C=O)Br)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



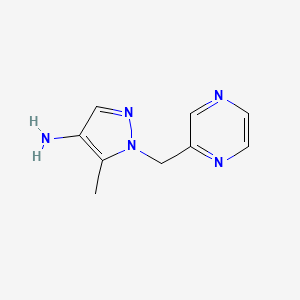
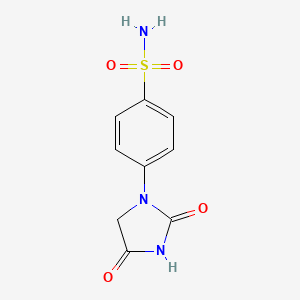
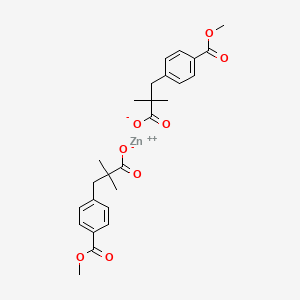
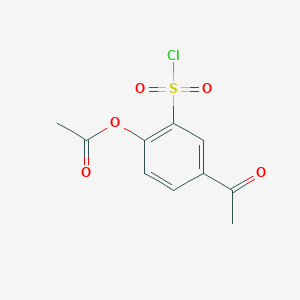

![5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060573.png)
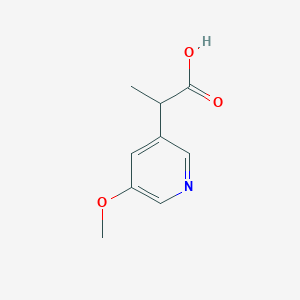
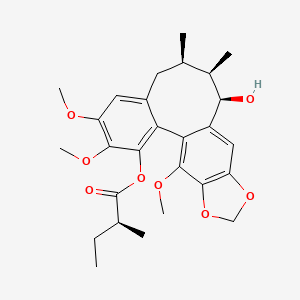
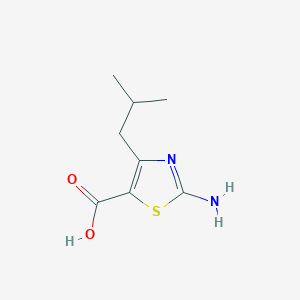
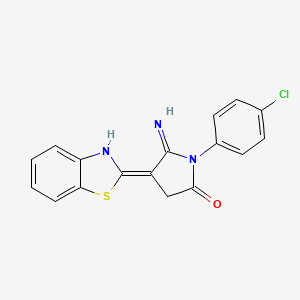
![tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B13060616.png)
